molecular formula C9H5Cl2N3O B2920723 (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide CAS No. 2288716-08-3

(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide

Cat. No.: B2920723
CAS No.: 2288716-08-3
M. Wt: 242.06
InChI Key: VPDMQJZSOSUTSY-ORCRQEGFSA-N
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Description

(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C9H5Cl2N3O and its molecular weight is 242.06. The purity is usually 95%.
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Scientific Research Applications

Versatile Synthesis of Quinolines and Related Fused Pyridines

  • Overview : Vilsmeier formylation of tertiary and secondary enamides, including compounds similar to (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide, leads to the formation of 2-pyridones and 2-chloropyridines, respectively. This method allows for substitution in various positions, facilitating the synthesis of a range of pyridine derivatives (Hayes & Meth–Cohn, 1979).

Anticancer and α-Glucosidase Inhibitory Activities

  • Anticancer Activities : A study on the synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives found that these compounds, which are structurally related to this compound, exhibit significant anticancer activities in various cancer cell lines, including MCF-7, MDA-MB-231, SAS, PC-3, HCT-116, HuH-7, and HepG2 cells (Al-Majid et al., 2019).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Assemblies : Enamides like this compound can be used in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic assemblies such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones (Obydennov et al., 2017).

Synthesis of Alkaloids and Bioactive Compounds

  • Alkaloid Synthesis : Enaminones, similar to the compound , serve as valuable intermediates in the synthesis of indolizidine and quinolizidine alkaloids, as well as other bioactive compounds. These enaminones have been used to develop methods for the synthesis and derivatization of indolizidines (Seki & Georg, 2014).

Synthesis of Polyamides and Polyimides

  • Polymeric Materials : Aromatic polyamides and polyimides, which can be synthesized using compounds similar to this compound, are materials with significant industrial applications. These polymers exhibit excellent thermal stability and solubility in polar solvents (Yang & Lin, 1995).

Synthesis of Diverse Heterocycles

  • Diverse Heterocyclic Derivatives : Enaminones, structurally related to the compound , are used in the synthesis of various heterocyclic derivatives, including indenopyrimidine, indenopyridine, fluorenone, and indenopyran derivatives. These compounds have potential applications in drug development and other areas of chemical research (Elmaati et al., 2004).

Properties

IUPAC Name

(E)-2-cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O/c10-7-3-14-4-8(11)6(7)1-5(2-12)9(13)15/h1,3-4H,(H2,13,15)/b5-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDMQJZSOSUTSY-ORCRQEGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C=N1)Cl)/C=C(\C#N)/C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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